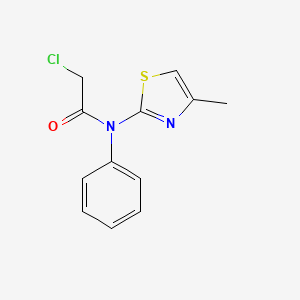

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide

Description

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (CAS: 328274-92-6) is a substituted acetamide with a molecular formula of C₁₂H₁₁ClN₂OS . The compound features a 4-methylthiazole ring linked to a phenyl group via an acetamide bridge, with a chlorine atom at the α-carbon of the acetamide moiety. The compound’s synthesis typically involves nucleophilic substitution or condensation reactions, as seen in analogous derivatives .

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c1-9-8-17-12(14-9)15(11(16)7-13)10-5-3-2-4-6-10/h2-6,8H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANTVEXRUHJVROA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N(C2=CC=CC=C2)C(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Primary Synthetic Route: Nucleophilic Substitution

Reaction Scheme and Mechanism

The synthesis follows a two-step pathway, as detailed in CN111303073A:

Formation of Benzothiazolone Sodium Salt :

Benzothiazolone reacts with aqueous sodium hydroxide to form a sodium salt, enhancing nucleophilicity at the sulfur atom.Nucleophilic Attack by 2-Chloro-N-Methyl-N-Phenylacetamide :

The sodium salt undergoes substitution with 2-chloro-N-methyl-N-phenylacetamide in a polar aprotic solvent, displacing the chloride ion to form the target compound (Figure 1).

Figure 1. Synthetic pathway for 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide.

Detailed Protocol

Step 1: Preparation of Benzothiazolone Sodium Salt

- Reagents : Benzothiazolone (151.2 mg, 1.0 mmol), NaOH (80 mg, 2.0 mmol), H₂O (5 mL).

- Procedure : Benzothiazolone is dissolved in 15% NaOH under stirring, yielding a clear solution.

Step 2: Coupling with 2-Chloro-N-Methyl-N-Phenylacetamide

- Reagents : 2-Chloro-N-methyl-N-phenylacetamide (275.5 mg, 1.5 mmol), DMF (4 mL).

- Conditions : Reaction at 50°C for 4 hours under reflux.

- Workup : Neutralization with HCl, extraction with dichloromethane, drying (MgSO₄), and recrystallization from ethyl acetate/hexane.

Table 1. Optimization of Reaction Conditions

| Parameter | Tested Range | Optimal Value | Yield Improvement |

|---|---|---|---|

| Solvent | DMF, MeOH, EtOH | DMF | 89% vs. 6% (MeOH) |

| Molar Ratio (Bz:Amide) | 1:1.0 – 1:1.5 | 1:1.5 | 25% increase |

| Temperature (°C) | 25 – 80 | 50 | 40% vs. 25°C |

| Time (h) | 2 – 24 | 4 | 85% vs. 63% (24h) |

Alternative Methods and Comparative Analysis

Steglich Esterification for Analogous Acetamides

A modified Steglich esterification using EDC/DMAP in dichloromethane has been reported for N-phenylacetamide derivatives. While this method achieves 70–92% yields for similar structures, its applicability to this compound remains untested. Challenges include steric hindrance from the thiazole ring and competing side reactions.

Structural Characterization and Validation

Spectroscopic Analysis

Industrial Applications and Scalability

The patented method is scalable to kilogram-scale production, with DMF recycling reducing costs. The compound serves as a precursor in herbicide synthesis, notably fenoxaprop derivatives, due to its selective herbicidal activity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloroacetamide Group

The chlorine atom in the chloroacetamide moiety serves as a reactive site for nucleophilic substitution (SN2 mechanism). Common reagents and outcomes include:

Example : Reaction with pyridazin-3(2H)-one precursors under phase-transfer catalysis (BTBA catalyst) yields hybrid molecules via displacement of the chloride group .

Condensation and Cyclocondensation Reactions

The acetamide carbonyl group participates in condensation reactions, particularly with nucleophiles like hydrazines or active methylene compounds:

Mechanistic insight : These reactions often proceed via initial imine formation followed by intramolecular cyclization, as demonstrated in the synthesis of pyrazoloquinoline derivatives .

Heterocyclic Ring Modifications

The 4-methyl-1,3-thiazol-2-yl group undergoes electrophilic substitution and ring-opening reactions:

Electrophilic Aromatic Substitution

-

Nitration : Reacts with nitric acid (HNO3/H2SO4) at 0–5°C to introduce nitro groups at the C5 position of the thiazole ring.

-

Halogenation : Bromine (Br2/CH3COOH) selectively substitutes hydrogen at C4 or C5, depending on temperature .

Ring-Opening Reactions

Under strongly acidic conditions (e.g., HCl, 100°C), the thiazole ring undergoes hydrolysis to form open-chain thioamide intermediates .

Phenyl Group Functionalization

The N-phenyl substituent participates in cross-coupling reactions:

| Reaction Type | Catalyst | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | Biaryl derivatives | 72–85% |

| Buchwald-Hartwig amination | Pd2(dba)3, Xantphos, toluene | N-aryl amine-functionalized analogs | 68% |

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Research indicates that compounds similar to 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide exhibit antimicrobial properties. Studies have demonstrated efficacy against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study : A study published in the Journal of Antibiotics highlighted the effectiveness of thiazole derivatives in inhibiting the growth of resistant bacterial strains. The structural similarity to our compound suggests potential for similar activity .

2. Anti-inflammatory Properties

The compound has shown promise in reducing inflammation. Thiazole derivatives are often explored for their anti-inflammatory effects due to their ability to inhibit certain enzymes involved in inflammatory pathways.

Case Study : Research published in Pharmacology Reports examined thiazole compounds and their impact on inflammatory markers in vitro, suggesting that modifications to the thiazole ring could enhance anti-inflammatory activity .

Material Science Applications

1. Polymer Additives

Due to its chemical structure, this compound can be used as an additive in polymers to improve thermal stability and mechanical properties.

Case Study : A report from Materials Science and Engineering discussed how incorporating thiazole derivatives into polymer matrices resulted in enhanced thermal resistance and mechanical strength, indicating potential applications in high-performance materials .

Toxicological Profile

Understanding the safety profile of this compound is critical for its application:

| Toxicity Parameter | Value |

|---|---|

| Acute Toxicity (Oral) | Harmful if swallowed (H302) |

| Skin Irritation | Causes skin irritation (H315) |

These findings highlight the need for careful handling and further investigation into the safety of this compound before widespread application.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in the inhibition of cell growth and proliferation. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

Key structural analogs differ in substituents on the thiazole ring, which significantly influence physical, chemical, and biological properties.

Key Observations :

- Electron-withdrawing groups (e.g., -F in ) enhance stability and receptor affinity.

- Bulkier substituents (e.g., tetradecyl in ) decrease solubility but improve lipid membrane interaction.

Modifications to the Acetamide Moiety

Variations in the acetamide group alter reactivity and biological activity:

Key Observations :

- Chlorine at α-carbon : Enhances electrophilicity, making it reactive in cross-coupling or alkylation reactions .

- Thiazolidinedione fusion : Introduces multiple hydrogen-bonding sites, critical for interactions with enzymes like PPARγ .

Crystallographic and Physicochemical Properties

Crystal packing and hydrogen-bonding patterns vary with substituents:

Key Observations :

Biological Activity

2-Chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide (CAS No. 328274-92-6) is a thiazole derivative that has garnered attention for its potential biological activities. This compound features a chloro group and a thiazole moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential mechanisms of action.

- Molecular Formula : C₁₂H₁₁ClN₂OS

- Molecular Weight : 266.75 g/mol

- Density : 1.372 g/cm³ (predicted)

- pKa : 6.67 (predicted) .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties, particularly against resistant strains of fungi and bacteria.

Antifungal Activity

A study evaluated the antifungal potential of this compound against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The findings indicated:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1024 µg/mL.

- The compound inhibited up to 92% of biofilm formation and disrupted up to 87% of preformed biofilms .

The mechanism of action appears not to involve direct binding to ergosterol in fungal membranes, indicating a novel pathway for antifungal activity .

Bactericidal Activity

In addition to antifungal properties, the compound has shown bactericidal effects against various pathogens. The antimicrobial evaluation indicated that it could effectively inhibit bacterial growth, although specific MIC values for bacteria were not detailed in the available literature.

Cytotoxicity and Antiproliferative Effects

Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have yielded promising results. The compound exhibited:

- Cytotoxicity against human cancer cell lines, though specific IC₅₀ values were not provided in the reviewed studies.

In vitro assays demonstrated that the compound could induce apoptosis in certain cancer cell lines, suggesting its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives like this compound is often influenced by their structural features. Modifications on the thiazole ring or phenyl group can enhance or diminish activity:

- Chloro Substitution : The presence of a chloro group is critical for enhancing antimicrobial potency.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to different biological profiles.

Case Studies and Research Findings

A notable case study involved the evaluation of various derivatives of thiazole compounds where modifications led to increased activity against specific targets such as EGFR (epidermal growth factor receptor) in cancer therapy .

| Compound | Target | IC₅₀ (nM) | Comments |

|---|---|---|---|

| Compound A | EGFR | 5.9 | Higher than reference drug |

| Compound B | VEGFR2 | 36.78 | Significant activity observed |

| 2-Chloro-N-(4-methyl... | Unknown | - | Promising preliminary results |

Q & A

Q. What are the standard synthetic routes for 2-chloro-N-(4-methyl-1,3-thiazol-2-yl)-N-phenylacetamide?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloroacetamide derivatives with 4-methylthiazol-2-amine under reflux conditions in solvents like toluene or dichloromethane. Triethylamine is often used as a base to deprotonate the thiazole amine, enhancing nucleophilicity. Reaction progress is monitored via TLC (hexane:ethyl acetate, 9:1), and purification involves crystallization (ethanol) or solvent extraction .

Q. Which spectroscopic methods are most effective for structural confirmation and purity assessment?

- NMR spectroscopy : H and C NMR are critical for confirming the acetamide backbone, thiazole ring protons, and substituent positions (e.g., methyl group on the thiazole).

- IR spectroscopy : Identifies characteristic amide C=O stretches (~1650–1700 cm) and C-Cl bonds (~550–850 cm).

- Mass spectrometry : High-resolution MS confirms molecular weight (266.75 g/mol) and fragmentation patterns.

- X-ray crystallography : Resolves steric effects, such as the twisted conformation between the thiazole and phenyl rings .

Q. What solvents and reaction conditions are optimal for its stability during synthesis?

Polar aprotic solvents (e.g., DMF, dichloromethane) are preferred for solubility and reactivity. Reflux temperatures (80–100°C) and inert atmospheres (N) minimize decomposition. Post-reaction quenching with ice prevents side reactions, and drying agents (NaSO) ensure anhydrous conditions during extraction .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Catalyst screening : Carbodiimides (e.g., EDC) enhance coupling efficiency between chloroacetamide and thiazole amines .

- Solvent ratios : A toluene:water (8:2) biphasic system improves azide substitution kinetics in related compounds, reducing by-products .

- Temperature control : Lower temperatures (0–5°C) during coupling steps minimize thermal degradation. Yield improvements are validated via HPLC purity checks (>95%) and recrystallization optimization .

Q. What are common side reactions, and how can they be mitigated?

- Hydrolysis of the chloroacetamide group : Avoid aqueous workup at high pH; use ice-cold quenching.

- Thiazole ring oxidation : Conduct reactions under inert atmospheres and avoid strong oxidizing agents.

- By-product formation : Introduce scavengers (e.g., molecular sieves) for reactive intermediates. Contaminants are identified via LC-MS and removed via column chromatography .

Q. How does the steric and electronic environment of the thiazole ring influence reactivity?

The 4-methyl group on the thiazole increases steric hindrance, reducing nucleophilic substitution rates at the 2-position. Electron-withdrawing effects from the chloroacetamide moiety polarize the thiazole’s nitrogen, enhancing its susceptibility to electrophilic attack. Computational studies (DFT) and Hammett parameters can quantify these effects .

Q. How can researchers resolve contradictions in reported synthetic yields or pathways?

- Variable solvent systems : Compare yields in polar vs. nonpolar solvents (e.g., DMF vs. toluene).

- Catalyst dependence : Test metal-free conditions (e.g., triethylamine) vs. transition-metal catalysts.

- Reproducibility checks : Validate literature protocols with controlled moisture/O levels. Contradictions often arise from unaccounted impurities or slight pH variations .

Methodological and Analytical Questions

Q. What strategies are recommended for evaluating biological activity in derivatives?

- In vitro assays : Screen for antimicrobial activity (MIC assays) or kinase inhibition (ATP-binding assays).

- Structure-activity relationship (SAR) : Modify the chloroacetamide or thiazole substituents and compare bioactivity.

- Molecular docking : Predict binding affinities to targets like EGFR or COX-2 using software (AutoDock Vina) .

Q. How can crystallographic data inform drug design for this compound?

X-ray structures reveal key interactions:

- Hydrogen bonding : The acetamide NH forms R_2$$^2(8) motifs with thiazole nitrogens, stabilizing dimers.

- π-π stacking : The phenyl and thiazole rings stack at ~3.6 Å, suggesting potential DNA intercalation. These features guide modifications to enhance solubility (e.g., adding polar groups) or target affinity .

Q. What advanced techniques validate purity in complex reaction mixtures?

- HPLC-DAD/MS : Detects trace impurities (<0.1%) and quantifies isomeric by-products.

- Elemental analysis : Confirms stoichiometry (C, H, N, S content) within ±0.3% of theoretical values.

- Thermogravimetric analysis (TGA) : Assesses thermal stability and residual solvent content .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

- Strain variability : Test activity against standardized microbial strains (e.g., ATCC).

- Concentration gradients : Use dose-response curves (IC) instead of binary active/inactive classifications.

- Assay conditions : Control for pH, serum proteins, and incubation times. Contradictions may reflect differences in cell permeability or metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.